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molecular formula C12H18O B8465641 4-Methyl-3-phenylpentanol

4-Methyl-3-phenylpentanol

Cat. No. B8465641
M. Wt: 178.27 g/mol
InChI Key: XOTOKOVCCBSUNT-UHFFFAOYSA-N
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Patent
US06906072B1

Procedure details

Under a nitrogen atmosphere, ethyl 4-methylpentanoate (350 mg) was dissolved in tetrahydrofuran (10 mL) at −78° C., a lithium aluminum hydride/tetrahydrofuran solution (1.0 M, 1.58 mL) was added, and the mixture was stirred. While the temperature of the mixture was naturally returned to room temperature, the mixture was stirred, and after 1.5 hours, water (0.05 mL), a 2N aqueous sodium hydroxide (0.05 mL) and water (0.15 mL) were successively added thereto, and the mixture was stirred. Further, diethyl ether was added thereto, and then the resulting insoluble matters were filtered off and the filtrate was evaporated. The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate system), to give the title compound as a colorless oil (257 mg, 42%: 2 steps).
Quantity
350 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
lithium aluminum hydride tetrahydrofuran
Quantity
1.58 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.05 mL
Type
reactant
Reaction Step Three
Quantity
0.05 mL
Type
reactant
Reaction Step Three
Name
Quantity
0.15 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
42%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([CH3:10])[CH2:3][CH2:4][C:5]([O:7]CC)=O.[H-].[Al+3].[Li+].[H-].[H-].[H-].O1[CH2:21][CH2:20][CH2:19][CH2:18]1.O.[OH-].[Na+].O1CC[CH2:27][CH2:26]1>C(OCC)C>[CH3:10][CH:2]([CH3:1])[CH:3]([C:18]1[CH:27]=[CH:26][CH:21]=[CH:20][CH:19]=1)[CH2:4][CH2:5][OH:7] |f:1.2.3.4.5.6.7,9.10|

Inputs

Step One
Name
Quantity
350 mg
Type
reactant
Smiles
CC(CCC(=O)OCC)C
Name
Quantity
10 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
lithium aluminum hydride tetrahydrofuran
Quantity
1.58 mL
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-].O1CCCC1
Step Three
Name
Quantity
0.05 mL
Type
reactant
Smiles
O
Name
Quantity
0.05 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.15 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was naturally returned to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred
STIRRING
Type
STIRRING
Details
the mixture was stirred
FILTRATION
Type
FILTRATION
Details
the resulting insoluble matters were filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated
CUSTOM
Type
CUSTOM
Details
The resulting residue was purified by silica gel column chromatography (hexane:ethyl acetate system)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
CC(C(CCO)C1=CC=CC=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 257 mg
YIELD: PERCENTYIELD 42%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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